3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a terminal alkyne with hydrazine, carbon monoxide, and an aryl iodide under palladium-catalyzed conditions . The resulting pyrazole derivative is then further functionalized through a series of substitution reactions to introduce the chloro and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrazole derivatives and benzamides with different functional groups.
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1H-pyrazole: Shares the pyrazole ring but lacks the benzamide group.
N-(4-Chlorophenyl)-3,4-dichlorobenzamide: Similar benzamide structure but different substitution pattern.
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of a pyrazole ring and a benzamide group with multiple chlorine substitutions. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C23H17Cl3N4O3S |
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Molecular Weight |
535.8 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl3N4O3S/c24-17-12-27-30(14-17)13-15-2-1-3-16(10-15)23(31)28-18-4-7-20(8-5-18)34(32,33)29-19-6-9-21(25)22(26)11-19/h1-12,14,29H,13H2,(H,28,31) |
InChI Key |
SZEQFVZQEKWZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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